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molecular formula C14H17NO3 B1282121 Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate CAS No. 77211-75-7

Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B1282121
M. Wt: 247.29 g/mol
InChI Key: FDDADAAYFIUZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06699870B2

Procedure details

A mixture of 5 ml hydrogen fluoride pyridine and 20 ml methylene chloride was cooled, and 10 ml solution of 4.95 g of benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate in methylene chloride was added dropwise thereinto over 25 min such that the bulk temperature was 0° C. or less. The mixture was stirred for 35 min under ice-cooling. The reaction solution was poured into a mixture of saturated sodium bicarbonate and ice. The organic layer was recovered, dried over anhydrous magnesium sulfate, and filtered. The filtrate was evaporated, and then subjected to silica gel column chromatography to give 2.84 g of the title compound.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
4.95 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[FH:7].[O:8]1[C:10]2([CH2:15][CH2:14][N:13]([C:16]([O:18][CH2:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[O:17])[CH2:12][CH2:11]2)[CH2:9]1.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[F:7][C:10]1([CH2:9][OH:8])[CH2:15][CH2:14][N:13]([C:16]([O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[O:17])[CH2:12][CH2:11]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
N1=CC=CC=C1.F
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
solution
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
4.95 g
Type
reactant
Smiles
O1CC12CCN(CC2)C(=O)OCC2=CC=CC=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 35 min under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The organic layer was recovered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
FC1(CCN(CC1)C(=O)OCC1=CC=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.84 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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